Pyrazolo[1,5-a]pyrazin-7-amine
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Overview
Description
Pyrazolo[1,5-a]pyrazin-7-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve refluxing in solvents such as acetic acid or methanol, with catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory-scale preparations, with optimizations for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazin-7-amines, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyrazolo[1,5-a]pyrazin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness: Pyrazolo[1,5-a]pyrazin-7-amine is unique due to its specific ring fusion and the presence of an amine group at the 7-position, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrazin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-6-4-8-3-5-1-2-9-10(5)6/h1-4H,7H2 |
InChI Key |
VASRXSRZCDEHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C(N2N=C1)N |
Origin of Product |
United States |
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